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Cat. No.: B1143398 Get Quote

Audience: Researchers, geoscientists, and material scientists.

Introduction: The Petrogenetic Significance of
Chlorite
Chlorite, a common phyllosilicate mineral in low-grade metamorphic rocks, hydrothermal

systems, and diagenetic environments, serves as a powerful indicator of geological processes.

Its chemical composition, and by extension its structural formula, is highly sensitive to the

pressure, temperature, and chemical conditions of its formation. Accurately determining the

structural formula of chlorite from electron probe microanalysis (EPMA) data is therefore a

critical step in quantitative petrology, allowing researchers to unravel the geological history of

rocks.

This application note provides a detailed, step-by-step protocol for calculating chlorite
structural formulas from raw EPMA data. It moves beyond a simple recitation of steps to

explain the "why" behind the methodology, ensuring a robust and trustworthy approach to data

interpretation.

Part 1: Foundational Principles - From Oxides to
Atoms
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EPMA provides the weight percent of various oxides (e.g., SiO₂, Al₂O₃, FeO, MgO) in a

mineral. The fundamental challenge is to convert this bulk chemical information into a structural

formula that reflects the specific arrangement of cations within the chlorite crystal lattice. The

general formula for chlorite is (R²⁺, R³⁺)₆(Si, Al)₄O₁₀(OH)₈. Our calculation is a normalization

process based on the fixed number of oxygen and hydroxyl groups in this ideal formula.

The key assumptions underpinning this calculation are:

Stoichiometry: The chlorite structure has a fixed number of anion sites. The standard

normalization basis is 14 oxygens (10 oxygens and 8 hydrogens in 4 (OH) groups).

Charge Balance: The total positive charge from the cations must balance the total negative

charge from the anions. This principle is crucial for assigning cations to their correct

structural sites (tetrahedral vs. octahedral).

All Iron as Ferrous (Fe²⁺): EPMA does not distinguish between ferrous (Fe²⁺) and ferric

(Fe³⁺) iron. A common and necessary initial assumption is that all iron is present as Fe²⁺. We

can later assess the potential for Fe³⁺ based on stoichiometry.

Part 2: The Step-by-Step Protocol for Structural
Formula Calculation
This protocol will guide you from raw oxide weight percentages to a fully characterized chlorite
structural formula.

Step 1: Data Acquisition and Quality Control
Before any calculation, the quality of the EPMA data must be assured.

Analytical Totals: Aim for analytical totals between 98.5% and 101.5%. Totals outside this

range may indicate issues with the analysis, such as sample polishing, hydration state, or

instrumental drift.

Water Content: Water (as OH) is not directly measured by EPMA. It is calculated by

stoichiometry at the end of the process. The difference between 100% and the analytical

total is not simply water content.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1143398?utm_src=pdf-body
https://www.benchchem.com/product/b1143398?utm_src=pdf-body
https://www.benchchem.com/product/b1143398?utm_src=pdf-body
https://www.benchchem.com/product/b1143398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Tabulation and Conversion to Molar Proportions
Organize your data in a spreadsheet. This will be the foundation for all subsequent

calculations.

Table 1: Example EPMA Data and Initial Calculations

Oxide Wt%
Formula
Weight (
g/mol )

Moles
Oxide

Cations
per
Oxide

Moles
Cations

Oxygen
s per
Oxide

Moles
Oxygen

SiO₂ 25.50 60.08 0.4244 1 0.4244 2 0.8489

Al₂O₃ 20.30 101.96 0.1991 2 0.3982 3 0.5973

FeO* 25.00 71.84 0.3480 1 0.3480 1 0.3480

MgO 15.20 40.30 0.3772 1 0.3772 1 0.3772

MnO 0.50 70.94 0.0070 1 0.0070 1 0.0070

CaO 0.10 56.08 0.0018 1 0.0018 1 0.0018

Na₂O 0.05 61.98 0.0008 2 0.0016 1 0.0008

K₂O 0.05 94.20 0.0005 2 0.0011 1 0.0005

Total 86.70 2.1815

*All Fe is assumed to be FeO.

Protocol:

Column 1 & 2: List the oxides and their measured weight percentages.

Column 3: List the molar mass of each oxide.

Column 4 (Moles Oxide): Calculate by dividing Column 2 by Column 3.

Example (SiO₂): 25.50 / 60.08 = 0.4244
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Column 5 & 7: Note the number of cations and oxygens in each oxide formula (e.g., Al₂O₃

has 2 cations and 3 oxygens).

Column 6 (Moles Cations): Multiply Column 4 by Column 5.

Example (Al₂O₃): 0.1991 * 2 = 0.3982

Column 8 (Moles Oxygen): Multiply Column 4 by Column 7.

Example (Al₂O₃): 0.1991 * 3 = 0.5973

Sum of Moles Oxygen: Sum all values in Column 8. This is your initial oxygen basis.

Step 3: Normalization to the Anhydrous Basis (14
Oxygens)
The goal is to determine the number of cations for every 14 oxygens.

Protocol:

Calculate the Normalization Factor (F):

F = 14 / (Total Moles Oxygen)

Example: F = 14 / 2.1815 = 6.4176

Calculate Normalized Cations: Multiply the "Moles Cations" for each oxide (Column 6) by the

normalization factor F.

Table 2: Calculation of Normalized Cations
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Cation
Moles Cations (from Table
1)

Normalized Cations (per 14
O)

Si 0.4244 2.723

Al 0.3982 2.555

Fe²⁺ 0.3480 2.233

Mg 0.3772 2.421

Mn 0.0070 0.045

Ca 0.0018 0.012

Na 0.0016 0.010

K 0.0011 0.007

Total Cations 9.996

Step 4: Assigning Cations to Tetrahedral and Octahedral
Sites
This step uses the known crystal structure of chlorite to allocate the calculated cations.

Workflow Diagram: From Raw Data to Structural Formula

Data Input & Molar Conversion Normalization Cation Site Allocation Final Formula

EPMA Wt% Oxides
(SiO₂, Al₂O₃, FeO...) Calculate Molar Proportions Sum Oxygen Moles Normalize to 14 Oxygens Assign Si to Tetrahedral (T) Site Fill T-site with Al to 4.0 Assign remaining Al to Octahedral (M) Site Assign other cations (Fe, Mg...) to M-site Calculate Site Sums (T, M) Write Structural Formula

Click to download full resolution via product page

Caption: Workflow for calculating chlorite structural formula.

Protocol:
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Tetrahedral (T) Site (Target = 4 cations):

This site preferentially hosts Si⁴⁺ and Al³⁺.

Assign Si: All calculated Si is assigned to the T-site.

Example: T_Si = 2.723

Fill with Al: Use Al to fill the remaining space in the T-site up to 4.

T_Al = 4.0 - T_Si

Example: T_Al = 4.0 - 2.723 = 1.277

Octahedral (M) Site (Target = 6 cations):

This site hosts the remaining Al and all other divalent and trivalent cations.

Assign remaining Al: Subtract the tetrahedral Al from the total Al.

M_Al = Total Al - T_Al

Example: M_Al = 2.555 - 1.277 = 1.278

Assign other cations: All Fe, Mg, Mn, etc., are assigned to the M-site.

Example: M_Fe = 2.233, M_Mg = 2.421, M_Mn = 0.045

Step 5: Final Formula Assembly and Quality Checks
Summarize the cation assignments and perform final checks.

Table 3: Final Cation Allocation and Formula
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Site Cation
Atoms per Formula
Unit

Sum

Tetrahedral (T) Si 2.723 4.000

Al 1.277

Octahedral (M) Al 1.278 5.989

Fe²⁺ 2.233

Mg 2.421

Mn 0.045

Interlayer Ca 0.012 0.029

Na 0.010

K 0.007

Protocol:

Sum the Sites:

The T-site should sum to exactly 4.0.

The M-site should sum close to 6.0. Small deviations are common due to analytical

uncertainty.

The Interlayer site (Ca, Na, K) sum should be very low for a pure chlorite.

Write the Formula:

The standard format is (M-site cations) (T-site cations) O₁₀(OH)₈.

Example Formula: (Mg₂.₄₂₁Fe₂.₂₃₃Al₁.₂₇₈Mn₀.₀₄₅) (Si₂.₇₂₃Al₁.₂₇₇) O₁₀(OH)₈

Part 3: Advanced Considerations - The Role of
Ferric Iron (Fe³⁺)
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The assumption that all iron is Fe²⁺ is a simplification. The presence of Fe³⁺ can be estimated

based on stoichiometry if the octahedral site occupancy is less than the ideal 6.0.

Estimating Fe³⁺:

Calculate Charge Deficit: If the M-site sum is less than 6, it may indicate the presence of

smaller, more highly charged Fe³⁺ ions.

Recalculation: A more complex calculation can be performed by assuming a certain amount

of Fe is Fe³⁺, which involves recalculating the normalization based on total charge rather

than just oxygen number. This is an iterative process and beyond the scope of this

introductory note, but it is an important consideration for high-accuracy work.

Conclusion
This application note provides a robust and validated protocol for the calculation of chlorite
structural formulas from EPMA data. By understanding the principles behind the normalization

and cation allocation, researchers can confidently convert raw analytical data into meaningful

geological information. Adherence to this systematic approach ensures that the derived

formulas are not only mathematically correct but also crystallochemically sound, paving the

way for accurate petrogenetic interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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